molecular formula C21H29N5O B5622045 1-(2-amino-6-isopropylpyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide

1-(2-amino-6-isopropylpyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No. B5622045
M. Wt: 367.5 g/mol
InChI Key: WFBFPFZVRBFSKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical precursors to the final complex molecule. For instance, a series of novel piperidine-4-carboxamide derivatives were synthesized and characterized by techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis. These compounds were evaluated for their biological activities, demonstrating the importance of synthesis in understanding the compound's properties and potential applications (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-amino-6-isopropylpyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide is often analyzed using X-ray diffraction, NMR, and other spectroscopic methods. These analyses provide insights into the arrangement of atoms within the molecule and how this structure may influence its chemical and physical properties. For example, the crystal structure of a related compound was determined, revealing intricate details about its molecular arrangement and potential interaction sites (Orozco et al., 2009).

properties

IUPAC Name

1-(2-amino-6-propan-2-ylpyrimidin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-14(2)18-12-19(25-21(22)24-18)26-10-8-17(9-11-26)20(27)23-13-16-6-4-15(3)5-7-16/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,23,27)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBFPFZVRBFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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